molecular formula C12H11FN2O2 B13647477 Ethyl 3-amino-7-fluoroquinoline-2-carboxylate

Ethyl 3-amino-7-fluoroquinoline-2-carboxylate

Cat. No.: B13647477
M. Wt: 234.23 g/mol
InChI Key: RTCMKPWQPBPJAN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7-fluoroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-7-fluoroquinoline-2-carboxylate typically involves the reaction of 7-fluoroquinoline-2-carboxylic acid with ethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and ethyl groups can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include a range of quinoline derivatives with different functional groups, which can be further explored for their biological and chemical properties.

Scientific Research Applications

Ethyl 3-amino-7-fluoroquinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-7-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Norfloxacin: A fluoroquinolone antibiotic with a similar structure but different functional groups.

    Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.

    Ofloxacin: Known for its effectiveness against a wide range of bacterial infections.

Uniqueness

Ethyl 3-amino-7-fluoroquinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

ethyl 3-amino-7-fluoroquinoline-2-carboxylate

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-9(14)5-7-3-4-8(13)6-10(7)15-11/h3-6H,2,14H2,1H3

InChI Key

RTCMKPWQPBPJAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)F)N

Origin of Product

United States

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